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Aspect Details

Trial Phase Phase | (First-in-human)

Patient Group 19 heavily pretreated, imatinib-resistant GIST patients [1].

Primary Efficacy 11 of 19 patients (58%) achieved Stable Disease (SD). Median duration of
(RECIST) SD was 126 days [1].

Metabolic Response 4 of 9 evaluated patients (44%) achieved a Partial Response (PR) on FDG-
(FDG-PET) PET imaging [1].

Objective Tumor No Partial Responses (PR) by RECIST criteria were reported in the GIST

Shrinkage (RECIST) cohort [1].
Proof-of-Mechanism Substantial decreases in plasma soluble VEGFR2 (sVEGFR?2) levels were

observed at twice-daily doses =400 mg, indicating anti-angiogenic target
engagement [1].

Experimental Protocol and Trial Design
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For researchers, the methodology of the cited study is crucial for evaluation. Here are the key experimental
details [1]:

e Study Design: Open-label, phase | dose-escalation trial conducted across three centers. It used a
modified accelerated titration design.
¢ Dosing Schedules: OSI-930 was administered orally in two schedules: once daily (up to 1600 mg)
and twice daily (400 mg, 500 mg, and 600 mg). The Maximum Tolerated Dose (MTD) was
established at 500 mg twice daily.
¢ Patient Selection: Patients had histologically confirmed advanced solid tumors refractory to standard
therapy. GIST patients were explicitly included and permitted to have had prior tyrosine kinase
inhibitor therapy (e.g., imatinib, sunitinib).
o Key Efficacy Assessments:
o Tumor Response: Assessed using RECIST 1.0 criteria.
o Metabolic Activity: Evaluated via 22F-FDG-PET scans in a dedicated expansion cohort of
GIST patients.
o Pharmacodynamic Biomarkers: Levels of plasma soluble VEGFR2 (sVEGFR2) were
measured as a biomarker for anti-angiogenic activity.
o Perfusion Imaging: Dynamic Contrast-Enhanced MRI (DCE-MRI) was used in a separate
expansion cohort to explore effects on tumor vasculature.

Mechanism of Action and Resistance Context

The following diagram illustrates the therapeutic context of OSI-930, highlighting its multi-targeted

mechanism of action against key drivers of GIST progression and imatinib resistance [1] [2] [3].
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Interpretation and Research Implications

The data suggests that OSI-930 has clinically relevant antitumeor activity in imatinib-resistant GIST,
though its effect appears to be primarily cytostatic (disease stabilization) rather than leading to tumor
regression by standard RECIST criteria [1]. The metabolic responses seen on FDG-PET and the

pharmacodynamic evidence of VEGFR2 inhibition support its proof-of-mechanism as a multi-targeted TKI.

e Comparison with Contemporary Therapies: While this data is from an early trial, it helps
contextualize OSI-930 within the landscape of GIST treatment. Second-line sunitinib, for example,
also demonstrates activity against specific secondary mutations (particularly in KIT exon 13/14), with
a reported median progression-free survival (PFS) of 6.3 months [2] [4]. The median duration of
stable disease with OSI-930 (126 days, or ~4.2 months) should be interpreted in the context of a
heavily pretreated Phase | population.

¢ Research Significance: This study provided early clinical validation for simultaneously targeting
KIT/PDGFRA and VEGFR pathways in GIST. This approach addresses both oncogenic signaling and
tumor angiogenesis, which is a strategy employed by other approved TKiIs like sunitinib and
regorafenib [2] [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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